4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate
CAS No.:
Cat. No.: VC8928531
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol
* For research use only. Not for human or veterinary use.
![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate -](/images/structure/VC8928531.png)
Molecular Formula | C23H19BrN2O4 |
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Molecular Weight | 467.3 g/mol |
IUPAC Name | [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
Standard InChI | InChI=1S/C23H19BrN2O4/c1-16-4-2-3-5-21(16)29-15-22(27)26-25-14-17-6-12-20(13-7-17)30-23(28)18-8-10-19(24)11-9-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
Standard InChI Key | VGTFSLKKHXHFET-AFUMVMLFSA-N |
Isomeric SMILES | CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
SMILES | CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES | CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate is a complex organic compound featuring a phenyl group, a bromobenzoate moiety, and a hydrazone linkage. This compound belongs to a class of derivatives known for their potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in its structure contributes to its unique properties and potential applications.
Synthesis Methods
The synthesis of 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate typically involves several steps:
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Formation of the Hydrazone Linkage: This involves the reaction of a suitable aldehyde or ketone with a hydrazine derivative.
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Attachment of the Phenoxy Group: This step involves the incorporation of the 2-methylphenoxy moiety, often through an acylation reaction.
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Introduction of the Bromobenzoate Moiety: This is typically achieved by reacting the intermediate with 4-bromobenzoyl chloride.
Biological Activities and Potential Applications
Preliminary studies suggest that 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate may exhibit various biological activities, including:
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Antimicrobial Activity: The compound's structural features may allow it to interact with microbial targets.
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Anticancer Activity: The hydrazone linkage and bromobenzoate moiety could contribute to its potential anticancer properties.
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate | Phenoxy group, hydrazone linkage | Antimicrobial, anticancer |
4-(2-(4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate | Phenoxy group, different methyl substitution | Potentially similar activities |
Phenoxybenzamide derivatives | Phenoxy group without hydrazone | Varies widely depending on structure |
Hydrazone derivatives | Hydrazone linkage but varied substituents | Diverse biological activities |
Research Findings and Future Directions
Research on 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate is ongoing, focusing on understanding its interaction with biological targets. This includes studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. Future studies will aim to optimize its structure for enhanced biological activity and safety profiles.
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